

Physicochemical Properties of Methyl Mandelate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl mandelate*

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Introduction

Methyl mandelate, the methyl ester of mandelic acid, is a chiral molecule of significant interest in the pharmaceutical and fine chemical industries. It serves as a versatile building block in asymmetric synthesis, particularly for the preparation of enantiomerically pure active pharmaceutical ingredients (APIs). Understanding its physicochemical properties is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide provides a comprehensive overview of the core physicochemical properties of **methyl mandelate**, detailed experimental protocols for their determination, and a visualization of a key enzymatic pathway involving the mandelate moiety.

Data Presentation: Physicochemical Properties

The following table summarizes the key physicochemical properties of **methyl mandelate**, including its racemic and enantiomeric forms. These values have been compiled from various literature and database sources.

Property	(\pm)-Methyl Mandelate (Racemic)	(R)-(-)-Methyl Mandelate	(S)-(+)-Methyl Mandelate	References
Molecular Formula	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃	C ₉ H ₁₀ O ₃	[1][2][3]
Molecular Weight	166.17 g/mol	166.17 g/mol	166.17 g/mol	[1][2][3]
Appearance	White to slightly yellow crystalline solid	White to off-white solid	White solid	[3][4][5]
Melting Point	54-58 °C	56-58 °C	56-58 °C	[3][4][6][7]
Boiling Point	135 °C @ 12 mmHg; 258.1 °C @ 760 mmHg	234.38 °C (estimate)	138 °C @ 16 mmHg	[3][4][6][8]
Density	1.1756 - 1.2 g/cm ³	1.1097 g/cm ³ (estimate)	1.1097 g/cm ³ (estimate)	[4][6][7]
Refractive Index	1.535	1.4371 (estimate)	1.4371 (estimate)	[4][6][7]
Solubility	Soluble in methanol (0.1 g/mL)	Sparingly soluble in chloroform and methanol	Sparingly soluble in chloroform and methanol	[3][4][5][7]
pKa (Predicted)	12.19 ± 0.20	12.19 ± 0.20	12.19 ± 0.20	[3][4][5]
LogP (Predicted)	0.90	1.2	1.2	[5][6]
Flash Point	>110 °C (>230 °F)	>110 °C	>110 °C	[3][4][7]
Optical Activity [α] ²⁰ /D	Not applicable	-144° to -146° (c=1 or 2 in methanol)	+144° (c=1 in methanol)	[7][9]

Experimental Protocols

This section provides detailed methodologies for determining key physicochemical properties. These are generalized protocols and may require optimization for **methyl mandelate** specifically.

Melting Point Determination (Capillary Method)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (one end sealed)
- Spatula
- Mortar and pestle (if sample is not a fine powder)

Procedure:

- **Sample Preparation:** Ensure the **methyl mandelate** sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.
- **Capillary Tube Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.
- **Apparatus Setup:** Place the loaded capillary tube into the sample holder of the melting point apparatus.
- **Rapid Determination (Optional):** If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
- **Accurate Determination:** For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the expected melting point.^[5]

- Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point range is reported as T1-T2.[7]

Boiling Point Determination (Thiele Tube Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

- Thiele tube
- Thermometer
- Small test tube (e.g., Durham tube)
- Capillary tube (one end sealed)
- Heat source (e.g., Bunsen burner)
- Mineral oil or other suitable heating fluid
- Rubber band or wire for attachment

Procedure:

- Sample Preparation: Add 0.5-1 mL of **methyl mandelate** to the small test tube.
- Capillary Inversion: Place the capillary tube, sealed end up, into the test tube containing the sample.
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
- Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the heat is applied to the side arm.[10]

- Observation: Heat the Thiele tube gently. As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a steady stream of bubbles emerges from the capillary tube's open end.
- Cooling and Recording: Remove the heat source and allow the apparatus to cool. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[8][10]

Solubility Determination (Shake-Flask Method)

Principle: This method determines the equilibrium solubility of a compound in a specific solvent by agitating an excess of the solid with the solvent until equilibrium is reached.

Apparatus:

- Glass flasks with stoppers
- Orbital shaker with temperature control
- Centrifuge
- Analytical balance
- Volumetric flasks and pipettes
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

- Preparation: Prepare a saturated solution by adding an excess amount of solid **methyl mandelate** to a flask containing the desired solvent (e.g., water, buffer).[11]
- Equilibration: Seal the flask and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the mixture to shake for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically check for the continued presence of undissolved solid.[11][12]

- Phase Separation: After equilibration, let the flask stand to allow the solid to settle. To ensure complete separation of the solid from the liquid, centrifuge an aliquot of the suspension at the same temperature.[12]
- Sample Preparation for Analysis: Carefully withdraw a known volume of the clear supernatant. Dilute this solution gravimetrically or volumetrically to a concentration suitable for the chosen analytical method.
- Quantification: Determine the concentration of **methyl mandelate** in the diluted solution using a pre-validated analytical method (e.g., HPLC-UV).
- Calculation: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate.[13]

LogP Determination (HPLC Method)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. LogP is the logarithm of this ratio, typically between octanol and water. Reverse-phase HPLC (RP-HPLC) can be used to estimate LogP by correlating the retention time of a compound with the retention times of standards with known LogP values.

Apparatus:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector
- C18 reverse-phase column
- Syringes and vials
- Mobile phase (e.g., methanol/water or acetonitrile/water)
- Octanol-saturated water and water-saturated octanol (for shake-flask validation if needed)
- A set of standard compounds with known LogP values

Procedure:

- Standard Selection: Choose a series of standard compounds with LogP values that bracket the expected LogP of **methyl mandelate**.
- Calibration Curve:
 - Prepare solutions of each standard compound in the mobile phase.
 - Inject each standard onto the C18 column under isocratic conditions.
 - Record the retention time (t_R) for each standard.
 - Calculate the capacity factor (k') for each standard: $k' = (t_R - t_0) / t_0$, where t_0 is the dead time.
 - Plot $\log(k')$ versus the known LogP values of the standards to create a calibration curve.
[14]
- Sample Analysis:
 - Prepare a solution of **methyl mandelate** in the mobile phase.
 - Inject the sample onto the same column under the identical HPLC conditions used for the standards.
 - Determine the retention time and calculate $\log(k')$ for **methyl mandelate**.
- LogP Estimation: Using the linear regression equation from the calibration curve, calculate the LogP of **methyl mandelate** from its $\log(k')$ value.[15][16]

Mandatory Visualization

The enzymatic interconversion of mandelate enantiomers is a critical process in biochemistry and is relevant to the chiral applications of **methyl mandelate**, which can be hydrolyzed to mandelic acid. The enzyme responsible for this is mandelate racemase. Below is a diagram illustrating the proposed two-base catalytic mechanism of this enzyme.

Caption: Mechanism of mandelate racemase interconverting (R)- and (S)-mandelate.

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